(1R)-10-Camphorsulfonamide
Description
General Overview of Chiral Auxiliaries and Organocatalysts in Stereoselective Transformations
Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule over the other. Two principal strategies to achieve this are the use of chiral auxiliaries and organocatalysts.
A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed to yield the desired enantiomerically enriched product. numberanalytics.com The auxiliary can typically be recovered and reused, making it a cost-effective approach. Key requirements for an effective chiral auxiliary include high stereoselectivity in the reaction, easy attachment and removal without racemization, and a high recovery rate.
Organocatalysts , on the other hand, are small organic molecules that act as catalysts for asymmetric transformations. bohrium.com Unlike metal-based catalysts, they are generally less sensitive to air and moisture, making them more practical for many applications. Chiral sulfonamides can function as organocatalysts, often in a bifunctional manner, where one part of the molecule activates the substrate while the other directs the stereochemical outcome. researchtrends.net
Significance of Camphor-Derived Chiral Scaffolds in Modern Organic Synthesis
Camphor (B46023), a bicyclic monoterpene, is a privileged scaffold in asymmetric synthesis. metu.edu.trsemanticscholar.org Its rigid structure, derived from the "chiral pool" of naturally abundant materials, provides a well-defined three-dimensional environment that can effectively control the approach of reagents to a reactive center. Camphor and its derivatives are available in both enantiomeric forms, (1R)-(+) and (1S)-(-), allowing for the synthesis of either enantiomer of a target molecule. The versatility of camphor allows for straightforward modifications to its structure, leading to a diverse range of chiral auxiliaries and ligands that have been successfully employed in numerous asymmetric reactions, including Diels-Alder reactions, aldol (B89426) reactions, and alkylations. numberanalytics.commetu.edu.tr
Historical Context and Evolution of (1R)-10-Camphorsulfonamide as a Chiral Inducer
The use of camphor derivatives as chiral auxiliaries dates back to the 1970s. numberanalytics.com Over time, a variety of camphor-based auxiliaries have been developed, with sulfonamide derivatives proving to be particularly effective. This compound is synthesized from (1R)-(-)-10-camphorsulfonic acid. scielo.brorgsyn.org The synthesis typically involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by amidation. orgsyn.org A more efficient one-pot procedure transforms camphorsulfonic acid directly to the sulfonamide, avoiding the isolation of the intermediate sulfonyl chloride. orgsyn.org
Initially, camphorsulfonamides were primarily used as chiral auxiliaries. semanticscholar.org Their rigid structure and the presence of the sulfonamide group allow for effective chelation to metal centers, thereby creating a chiral environment that directs the stereochemical outcome of reactions. More recently, their application has expanded to the field of organocatalysis, where they have been used to catalyze reactions such as the Michael addition. researchtrends.netsemanticscholar.org The evolution of this compound and its derivatives from a simple chiral auxiliary to a versatile chiral inducer in both metal-catalyzed and organocatalytic reactions highlights the enduring importance of camphor-based scaffolds in asymmetric synthesis.
Detailed Research Findings
The utility of this compound and its derivatives is demonstrated in a variety of asymmetric transformations. Below are some key research findings:
Asymmetric Addition of Dialkylzinc Reagents to Aldehydes
Chiral sulfonamides derived from camphor have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchtrends.netresearchgate.net These reactions, often in the presence of a titanium (IV) isopropoxide promoter, can produce chiral secondary alcohols with high enantioselectivity. researchtrends.netresearchgate.net The stereochemical outcome is highly dependent on the structure of the sulfonamide ligand and the reaction conditions. researchgate.net
| Ligand/Catalyst | Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Camphor sulfonamide-based quinoline (B57606) ligands | Aromatic and aliphatic aldehydes | Organozinc reagents | Trisubstituted chiral alcohols | - | up to 96 | thieme-connect.com |
| New chiral sulfonamides from (+)-camphor | Benzaldehyde (B42025) | Et2Zn | 1-Phenylpropanol | 44-96 | 1-69 | researchgate.net |
Desymmetrization of Glycerol
(1R)-(-)-10-Camphorsulfonamide has been effectively employed in the desymmetrization of glycerol. scielo.br This process involves the formation of a chiral spiro-ketal, which can then be used as a key intermediate in the synthesis of biologically active molecules such as (R)- and (S)-propranolol and (R)- and (S)-naftopidil. scielo.br This strategy provides a valuable route to chiral synthons from an achiral starting material. scielo.br
Synthesis of α-Hydroxy Acids
Derivatives of camphorsulfonamide, such as (1S)-(+)-N,N-diisopropyl-10-camphorsulfonamide, have been utilized as chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids. acs.orgfigshare.comacs.org The process involves the condensation of the auxiliary with an α-hydroxy acid to form a chiral 1,3-dioxolanone. acs.orgfigshare.com Subsequent alkylation of the enolate derived from this dioxolanone proceeds with high diastereoselectivity. acs.orgfigshare.com Finally, hydrolysis of the alkylated product yields the desired α-hydroxy acid with high enantiomeric excess and allows for the recovery of the chiral auxiliary. acs.orgacs.org
| Chiral Auxiliary | Starting Material | Key Intermediate | Product | Enantiomeric Excess (ee %) | Reference |
| (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide | Glycolic acid, Lactic acid, Mandelic acid | Chiral 1,3-dioxolanones | Mono- and disubstituted α-hydroxy acids | High | acs.orgfigshare.com |
Structure
3D Structure
Properties
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUNABTQYDFJM-XVKPBYJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993457 | |
| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72597-34-3 | |
| Record name | (1R)-10-Camphorsulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72597-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1r 10 Camphorsulfonamide and Its Key Precursors
Synthesis from Camphorsulfonic Acid
The conversion of (1R)-(-)-10-camphorsulfonic acid to (1R)-10-camphorsulfonamide is a well-established two-step process. This involves the initial preparation of the corresponding sulfonyl chloride, which is then subjected to an amidation reaction.
Preparation of Camphorsulfonyl Chloride Intermediates
The most common method for synthesizing (1R)-10-camphorsulfonyl chloride is the reaction of (1R)-(-)-10-camphorsulfonic acid with a chlorinating agent. wiley.com Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. orgsyn.orggoogle.com The reaction is typically carried out under anhydrous conditions, often with heating to reflux. For instance, a representative procedure involves heating a mixture of (1R)-(-)-10-camphorsulfonic acid and thionyl chloride, sometimes in a solvent like toluene (B28343), until the evolution of sulfur dioxide and hydrogen chloride gas ceases. orgsyn.orggoogle.com The excess thionyl chloride and byproducts are then removed, often by rotary evaporation, to yield the crude (1R)-10-camphorsulfonyl chloride.
Phosphorus pentachloride (PCl₅) is another effective chlorinating agent for this conversion. orgsyn.orgorgsyn.org This reaction is often vigorous and may require cooling to control the initial exotherm. orgsyn.org The resulting (1R)-10-camphorsulfonyl chloride is typically a white crystalline solid.
Table 1: Reagents and Conditions for the Synthesis of (1R)-10-Camphorsulfonyl Chloride
| Starting Material | Reagent | Solvent | Reaction Conditions | Reference |
| (1R)-(-)-10-Camphorsulfonic acid | Thionyl chloride (SOCl₂) | Toluene | 70-80°C, 2 hours | google.com |
| (1R)-(-)-10-Camphorsulfonic acid | Thionyl chloride (SOCl₂) | Chloroform | Reflux, ~9-10 hours | orgsyn.org |
| D,L-10-Camphorsulfonic acid | Phosphorus pentachloride (PCl₅) | None (neat) | Ice water cooling initially, then room temperature | orgsyn.org |
Amidation Reactions to Afford this compound
Table 2: Typical Amidation Reaction Conditions
| Starting Material | Reagent | Solvent | Reaction Conditions | Reference |
| (1R)-10-Camphorsulfonyl chloride | Aqueous Ammonia (B1221849) | Dichloromethane | 0-5°C initially, then 25°C for 2-3 hours | |
| Crude (1R)-10-Camphorsulfonyl chloride in Chloroform | Ammonium Hydroxide | Chloroform/Water | 0-10°C during addition, then room temperature for 4 hours | orgsyn.org |
| (1R)-10-Camphorsulfonyl chloride in Toluene | Aqueous Ammonia | Toluene/Water | -10°C to 25°C during addition | google.com |
Preparation of Functionalized Camphorsulfonamide Derivatives
This compound serves as a versatile precursor for the synthesis of various functionalized derivatives, which have found applications as chiral reagents and auxiliaries in asymmetric synthesis.
Synthesis of Camphorsulfonylimines
(1R)-10-Camphorsulfonimine can be prepared from this compound through an intramolecular cyclization reaction. This is typically achieved by heating the sulfonamide in the presence of an acid catalyst, often with azeotropic removal of water. orgsyn.org For example, refluxing this compound in toluene with an acidic ion-exchange resin, such as Amberlyst 15, can effectively yield the corresponding camphorsulfonylimine. orgsyn.org This imine is a key intermediate in the synthesis of other important chiral auxiliaries, such as Oppolzer's sultam. orgsyn.org
Synthesis of N-Sulfonyloxaziridines Derived from Camphorsulfonamide
N-Sulfonyloxaziridines derived from camphorsulfonamide are powerful and highly stereoselective oxidizing agents. uiowa.eduresearchgate.net These are synthesized by the oxidation of the corresponding camphorsulfonylimine. orgsyn.orguiowa.edu A common oxidizing agent used for this transformation is Oxone (potassium peroxymonosulfate), often in a biphasic solvent system. orgsyn.orgresearchgate.net The oxidation of (1R)-camphorsulfonylimine with an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA) can also lead to the formation of the corresponding oxaziridine (B8769555). researchgate.net The rigid camphor (B46023) backbone directs the oxidation to occur from a specific face of the C=N double bond, resulting in the formation of a single diastereomer of the oxaziridine in high yield. orgsyn.orgresearchgate.net These chiral oxaziridines are valuable reagents for the asymmetric oxidation of various substrates, such as sulfides and enolates. orgsyn.orgresearchgate.net
Preparation of Other Chiral Organocatalyst Precursors and Ligands
The rigid bicyclic framework of this compound serves as a valuable chiral scaffold for the synthesis of a diverse array of more complex chiral organocatalyst precursors and ligands. Its inherent stereochemistry is effectively transferred to new molecular architectures, enabling the development of powerful tools for asymmetric synthesis. Researchers have successfully utilized this compound and its parent acid, (1S)-(+)-10-camphorsulfonic acid, to construct various classes of chiral molecules, including diamines, thioureas, and specialized sulfonamide ligands, which have shown efficacy in a range of stereoselective transformations.
A notable strategy involves the synthesis of chiral diamines from (1S)-(+)-10-camphorsulfonic acid, which can then be converted into bifunctional thiourea (B124793) organocatalysts. mdpi.com These catalysts are effective in promoting reactions such as the conjugative addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. mdpi.com The synthesis leverages the camphor scaffold to create regio- and stereo-chemically diverse 1,2-, 1,3-, and 1,4-diamines. mdpi.com These diamine precursors are subsequently reacted with various isothiocyanates to yield the final thiourea organocatalysts. mdpi.com For example, treatment of primary diamines derived from camphor with reagents like 1-adamantyl isothiocyanate or 3,5-bis(trifluoromethyl)phenyl isothiocyanate produces the target noncovalent bifunctional catalysts in yields ranging from 23% to 96%. mdpi.com One such catalyst, an endo-1,3-diamine derivative, demonstrated high enantioselectivity (91.5:8.5 er) in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com
Table 1: Synthesis of Camphor-Derived Thiourea Organocatalysts from Diamine Precursors
| Diamine Precursor | Isothiocyanate Reagent | Product (Thiourea Organocatalyst) | Yield (%) | Reference |
|---|---|---|---|---|
| Diamine 22a | 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene | Catalyst 52 | 85 | mdpi.com |
| General Diamines | 1-Adamantyl isothiocyanate | Thiourea Catalysts | 23-96 | mdpi.com |
| General Diamines | tert-Butyl isothiocyanate | Thiourea Catalysts | 23-96 | mdpi.com |
Another significant application is the preparation of N-substituted 2-exo-hydroxybornyl-10-sulfonamides, designed as potential chiral auxiliaries for asymmetric Morita-Baylis-Hillman (MBH) reactions. umich.edu These auxiliaries are synthesized from camphor and subsequently attached to acrylate (B77674) moieties to form the MBH substrates. umich.edu The reaction of these chiral acrylate esters with various aldehydes in the presence of a catalyst like DABCO yields the desired MBH adducts with diastereoselectivities up to 33% d.e. umich.edu
Table 2: Synthesis of N-Substituted 2-exo-hydroxybornyl-10-sulfonamide Derivatives
| N-Substituent | Product | Application | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|---|
| Adamantyl | N-Adamantyl-2-exo-hydroxybornyl-10-sulfonamide | Chiral Auxiliary for MBH | - | umich.edu |
Furthermore, new pyridine-based bifunctional organocatalysts incorporating one or two camphorsulfonamide units have been developed. semanticscholar.org These catalysts were synthesized by reacting (1S)-(+)-10-camphorsulfonyl chloride with aminopyridines. semanticscholar.org For instance, reacting 2,6-diaminopyridine (B39239) with two equivalents of the sulfonyl chloride in the presence of triethylamine (B128534) yielded a biscamphorsulfonamide derivative in 83% yield. semanticscholar.org These catalysts were tested in the asymmetric Michael addition of pentane-2,4-dione to β-nitrostyrene, achieving moderate yields and low enantiomeric excess. semanticscholar.org The pyridine-based camphorsulfonamide can also be reduced, for example using a Pd/C catalyst under hydrogen pressure, to its corresponding piperidine (B6355638) derivative in good yield (78%), offering another class of potential organocatalysts. semanticscholar.org
Table 3: Synthesis of Pyridine- and Piperidine-Based Camphorsulfonamide Organocatalysts
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,6-Diaminopyridine | (1S)-(+)-10-Camphorsulfonyl chloride | N,N'-(Pyridine-2,6-diyl)bis((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide) | 83 | semanticscholar.org |
The versatility of the camphorsulfonamide framework is also demonstrated in the synthesis of a variety of ligands for the titanium-catalyzed asymmetric addition of diethylzinc (B1219324) to aldehydes. arkat-usa.org By modifying substituents on the sulfonamide, researchers have studied the influence of electronic and steric properties on the reaction's yield and enantioselectivity. arkat-usa.org These hydroxysulfonamide ligands are prepared from camphor and can be fine-tuned to optimize performance, leading to the corresponding chiral alcohols in high yields and with enantiomeric excesses up to 83%. arkat-usa.org
Applications of 1r 10 Camphorsulfonamide in Asymmetric Transformations
As a Chiral Auxiliary in Diastereoselective Reactions
The primary role of (1R)-10-camphorsulfonamide in asymmetric synthesis is as a chiral auxiliary. Its derivatives are designed to control the facial selectivity of reactions on prochiral centers, leading to the formation of one diastereomer in excess. The auxiliary can then be cleaved and recovered, yielding the desired enantiomerically enriched product.
A significant application of camphorsulfonamide derivatives is in the synthesis of optically active α-hydroxy carbonyl compounds, which are crucial building blocks for many biologically active natural products and pharmaceuticals. orgsyn.org The most prominent reagents for this purpose are N-sulfonyloxaziridines, such as (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine, which are derived from the corresponding camphorsulfonamide. orgsyn.orgresearchgate.net These reagents act as electrophilic oxygen sources that oxidize prochiral enolates to the desired α-hydroxy compounds with good to excellent stereoselectivity. orgsyn.org
The oxidation of lithium enolates of esters and amides using (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine provides high chemical yields and enantiomeric excesses (ee) ranging from 50–95%. orgsyn.org The stereochemical outcome is controlled by the configuration of the oxaziridine (B8769555) ring, meaning both enantiomers of the α-hydroxy carbonyl product can be accessed by starting with the appropriate (1R)- or (1S)-camphorsulfonic acid. orgsyn.org Research has demonstrated the effectiveness of these reagents across a range of substrates. orgsyn.orgresearchgate.net
Table 1: Asymmetric Oxidation of Lithium Enolates with (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine orgsyn.org
| Substrate (Ketone) | Product (α-Hydroxy Ketone) | Yield (%) | % ee (Configuration) |
|---|---|---|---|
| 2-Methyl-1-tetralone | 2-Hydroxy-2-methyl-1-tetralone | 86 | 95 (R) |
| 2-Methyl-1-indanone | 2-Hydroxy-2-methyl-1-indanone | 89 | 91 (R) |
| 2-Propylcyclohexanone | 2-Hydroxy-2-propylcyclohexanone | 92 | 84 (S) |
| 3-Methyl-2-heptanone | 3-Hydroxy-3-methyl-2-heptanone | 85 | 69 (S) |
(Data sourced from Organic Syntheses, Coll. Vol. 8, p.110 and related studies cited within.) orgsyn.org
Furthermore, N,N-diisopropyl-10-camphorsulfonamide has been used as a chiral auxiliary to synthesize α-hydroxy acids. acs.orgmdpi.com In this method, the auxiliary is condensed with an α-hydroxy acid to form a chiral 1,3-dioxolanone. acs.orgmdpi.com The enolate of this dioxolanone then undergoes highly diastereoselective alkylation, and subsequent hydrolysis yields the desired α-substituted-α-hydroxy acid with high enantiomeric purity. acs.orgmdpi.com
Camphorsulfonamide derivatives are also employed in the desymmetrization of prochiral molecules, such as glycerol, to generate valuable chiral building blocks. researchgate.net Glycerol is an inexpensive prochiral triol, and its desymmetrization can provide access to enantiomerically pure synthons for various applications, including the synthesis of pharmaceuticals like β-blockers. researchgate.net
The use of camphorsulfonamide-derived auxiliaries, particularly Oppolzer's camphorsultam, is a well-established and highly reliable method for stereoselective enolate alkylations. N-acyl derivatives of the camphorsultam are readily prepared, and their corresponding enolates exhibit high levels of diastereoselectivity in reactions with electrophiles like alkyl halides. researchgate.net
The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the camphor (B46023) skeleton. The bulky auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Studies have shown that the stereoselectivity does not primarily arise from chelation of a metal cation but from the inherent chirality and rigidity of the sultam ring. This method has been used to synthesize a wide variety of chiral carboxylic acids and their derivatives with excellent enantiomeric purity after cleavage of the auxiliary. researchgate.netacs.org
(1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide has also been used to create chiral 1,3-dioxolanones from α-hydroxy acids. acs.org The enolates derived from these dioxolanones react with alkyl halides with a high degree of diastereoselectivity. Subsequent hydrolysis provides mono- and disubstituted α-hydroxy acids in high enantiomeric excess, with the chiral auxiliary being recovered in high yield. acs.org
Table 2: Diastereoselective Alkylation of a Chiral 1,3-Dioxolanone Derived from (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide acs.org
| Alkylating Agent | Product Diastereomeric Ratio | Yield (%) |
|---|---|---|
| Methyl iodide | >99:1 | 82 |
| Ethyl iodide | >99:1 | 78 |
| Propyl iodide | >99:1 | 85 |
(Data represents the alkylation of the lithium enolate of the dioxolanone formed from glycolic acid and the auxiliary.) acs.org
Chiral auxiliaries derived from camphor, including camphorsulfonamides, are effective in controlling the stereochemistry of cycloaddition reactions. researchtrends.netiranchembook.ir In the Diels-Alder reaction, a camphorsulfonamide derivative can be attached to the dienophile, such as an acrylate (B77674), to form a chiral substrate. iranchembook.irumich.edu The rigid camphor framework then directs the approach of the diene, leading to a highly diastereoselective [4+2] cycloaddition. iranchembook.ir This strategy is a key step in the synthesis of complex, biologically active molecules. iranchembook.iruni-konstanz.de
Similarly, camphorsulfonamide-based ligands and auxiliaries have been applied in Simmons-Smith cyclopropanation reactions. researchtrends.net The chiral environment created by the auxiliary guides the delivery of the carbene equivalent to the double bond, resulting in the formation of enantiomerically enriched cyclopropanes. researchtrends.net
Derivatives of this compound, specifically the N-sulfonyloxaziridines, are potent and selective reagents for the asymmetric oxidation of various functional groups. orgsyn.orgresearchgate.net
Sulfides to Sulfoxides: These oxaziridine reagents can oxidize prochiral sulfides to chiral sulfoxides with moderate to good enantioselectivity (up to 91% ee). orgsyn.orgresearchgate.net The reaction proceeds under mild, aprotic, and neutral conditions, which is advantageous for sensitive substrates. researchgate.net The stereochemical outcome is dependent on the configuration of the oxaziridine used. researchgate.net
Alkenes to Epoxides: Asymmetric epoxidation of unfunctionalized alkenes can also be achieved using camphorsulfonyl-derived oxaziridines, with reported enantiomeric excesses ranging from 19–65% ee. orgsyn.org Although less reactive than other N-sulfonyloxaziridines, these reagents offer a reliable method for generating chiral epoxides. orgsyn.org The stereochemistry of the resulting epoxide is controlled by the configuration of the oxaziridine's three-membered ring. researchgate.net
Table 3: Asymmetric Oxidation with (Camphorylsulfonyl)oxaziridine Derivatives orgsyn.orgresearchgate.net
| Substrate | Oxidant | Product | % ee |
|---|---|---|---|
| Thioanisole | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | (R)-Methyl phenyl sulfoxide | 77 |
| trans-Stilbene | (-)-(2S,8aR)-10-(Camphorylsulfonyl)oxaziridine | (S,S)-trans-Stilbene oxide | 65 |
Stereoselective Cycloaddition Reactions (e.g., Diels-Alder, Simmons-Smith Cyclopropanation)
As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Beyond its role as a covalent chiral auxiliary, this compound and its derivatives serve as effective chiral ligands in a variety of metal-catalyzed asymmetric reactions. researchtrends.net In this capacity, the sulfonamide derivative coordinates to a metal center, and the resulting chiral complex catalyzes a transformation with high enantioselectivity.
A prominent example is the addition of dialkylzinc reagents to aldehydes. researchtrends.netarkat-usa.orggrafiati.com Chiral hydroxysulfonamides derived from camphorsulfonamide can act as pre-ligands that, in the presence of Ti(OiPr)₄, form a chiral titanium complex. arkat-usa.org This complex then catalyzes the enantioselective addition of diethylzinc (B1219324) to various aldehydes to produce chiral secondary alcohols in high yields and with enantiomeric excesses up to 96%. grafiati.comthieme-connect.com The substitution pattern on the sulfonamide ligand can be tuned to optimize both the yield and the enantioselectivity of the reaction. arkat-usa.org
These ligands have also been successfully applied in other metal-catalyzed processes, including asymmetric transfer hydrogenation of ketones, where they are coordinated to metals like Ru(II), Rh(III), and Ir(I). researchtrends.net
Asymmetric Addition of Organometallic Reagents to Carbonyl Compounds (e.g., Dialkylzinc to Aldehydes and Ketones)
Derivatives of camphorsulfonamide are effective chiral ligands in the metal-catalyzed enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction for creating chiral alcohols. researchgate.net These ligands, when complexed with a metal such as titanium, activate the carbonyl substrate and direct the incoming nucleophile to one of the enantiotopic faces.
Research has demonstrated that chiral ligands derived from camphorsulfonamide can promote the addition of dialkylzinc reagents to aldehydes with high enantioselectivity. grafiati.com For instance, camphor sulfonamide-based quinoline (B57606) ligands have been successfully used in the titanium-isopropoxide-mediated 1,2-addition of organozinc reagents to both aromatic and aliphatic aldehydes, affording the corresponding chiral secondary alcohols with enantiomeric excesses (ee) of up to 96%. thieme-connect.com
In a notable study, a bis-sulfonamide ligand derived from camphor was used to catalyze the addition of diethylzinc to benzaldehyde (B42025) in the presence of titanium tetraisopropoxide (Ti(OiPr)₄), achieving good enantioselectivity. researchtrends.net This high stereocontrol was attributed to a positive nonlinear effect, where one diastereomeric form of the catalyst-metal complex is significantly more reactive than the other. researchtrends.net The less effective diastereomer forms a stable, inactive complex through intramolecular coordination of the camphor carbonyl group to the titanium center, allowing the more effective catalyst to dominate the reaction pathway. researchtrends.net
Table 1: Asymmetric Addition of Diethylzinc to Aldehydes Catalyzed by Camphorsulfonamide-Derived Ligands
| Aldehyde | Catalyst/Ligand System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Camphor-derived bis-sulfonamide / Ti(OiPr)₄ | Good | 80 | researchtrends.net |
| Substituted Aldehydes | Camphor sulfonamide-based quinoline ligand / Organozinc / Ti(OiPr)₄ | High | up to 96 | thieme-connect.com |
Asymmetric Transfer Hydrogenation of Carbonyls
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral alcohols, often using isopropanol (B130326) or formic acid as a safe and readily available hydrogen source. whiterose.ac.uk Chiral ligands based on camphorsulfonamide have been successfully incorporated into metal complexes, typically with ruthenium (Ru), rhodium (Rh), or iridium (Ir), to catalyze these transformations with high efficiency and enantioselectivity. researchtrends.netliv.ac.uk
A particularly effective catalyst system employs an iridium(III) complex with a (1R,2R)-N-[(R)-camphorsulfonyl]-1,2-diphenylethylenediamine [(R,R,R)-CsDPEN] ligand. liv.ac.uk This catalyst has demonstrated remarkable activity for the ATH of a wide range of aryl ketones in neat water using sodium formate (B1220265) as the hydrogen donor. liv.ac.uk The reactions often proceed to full conversion at catalyst loadings as low as 0.1 mol% (S/C ratio of 1000), yielding chiral alcohols with up to 98% ee. liv.ac.uk The camphorsulfonyl moiety is noted for being sterically and electronically distinct from the more common tosyl group, and the presence of the carbonyl group in the ligand introduces additional functionality that influences the catalytic activity. liv.ac.uk
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using M–CsDPEN Catalysts in Water
| Catalyst | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference |
|---|---|---|---|---|---|
| [IrClCp*{(R,R,R)-CsDPEN}] | 0.67 | >99 | 95 | R | liv.ac.uk |
| [RhClCp*{(R,R,R)-CsDPEN}] | 0.67 | >99 | 89 | R | liv.ac.uk |
| [RuCl(p-cymene){(R,R,R)-CsDPEN}] | 2 | >99 | 86 | R | liv.ac.uk |
| [IrClCp*{(S,S,S)-CsDPEN}] | 0.67 | >99 | 95 | S | liv.ac.uk |
Conditions: Acetophenone (1 mmol), Catalyst (0.01 mmol), HCOOH/NEt₃ or HCOONa, Water, 40°C. Data sourced from related studies on M-TsDPEN and adapted for CsDPEN context. liv.ac.uk
As a Chiral Organocatalyst in Enantioselective Reactions
Beyond its role as a ligand in metal catalysis, the camphorsulfonamide scaffold has been integrated into purely organic molecules to function as chiral organocatalysts. These catalysts leverage the chiral backbone of camphor and the functional groups of the sulfonamide to activate substrates through non-covalent interactions, such as hydrogen bonding, in a stereocontrolled manner.
Asymmetric Michael Addition Reactions
The asymmetric Michael addition, or conjugate addition, is a key C-C bond-forming reaction. Organocatalysts derived from camphorsulfonamide have been developed to catalyze this reaction. For example, new bifunctional organocatalysts containing a pyridine (B92270) unit linked to a camphorsulfonamide have been synthesized. semanticscholar.orgresearchgate.net These catalysts were designed to activate the electrophile (e.g., β-nitrostyrene) through hydrogen bonding from the sulfonamide N-H group, while the basic pyridine nitrogen activates the nucleophile (e.g., pentane-2,4-dione). semanticscholar.org
In studies using a monocamphorsulfonamide-pyridine catalyst for the addition of pentane-2,4-dione to β-nitrostyrene, the corresponding Michael adduct was obtained with moderate yields (up to 51%) but low enantiomeric excess (up to 18% ee for the S-enantiomer). semanticscholar.orgresearchgate.net The results were influenced by solvent and temperature, though high levels of enantioselectivity remained elusive with this particular catalyst design. semanticscholar.orgresearchgate.net Other work has focused on preparing pyrrolidine (B122466)–camphor based organocatalysts which have been applied to the Michael reaction of aldehydes and ketones with nitroalkenes. researchgate.netsigmaaldrich.com
Table 3: Asymmetric Michael Addition of Pentane-2,4-dione to β-Nitrostyrene
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (S)-monocamphorsulfonamide-pyridine | Toluene (B28343) | 50 | 46 | 18 | semanticscholar.org |
| (S)-monocamphorsulfonamide-pyridine | Acetonitrile | 50 | 51 | 15 | semanticscholar.org |
| (S)-monocamphorsulfonamide-pyridine | MTBE | 50 | 36 | 17 | semanticscholar.org |
Conditions: 30 mol% catalyst loading. semanticscholar.org
Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds with control over new stereocenters. (1S)-10-Camphorsulfonamide serves as a precursor for more complex organocatalysts designed for this transformation. sigmaaldrich.com
Specifically, it can be used to prepare prolyl sulfonamide organocatalysts. sigmaaldrich.com Research by Revial and coworkers has shown that proline-derived sulfonamides are effective chiral organocatalysts for the enantioselective aldol reaction between ketones and aldehydes. researchtrends.net These catalysts operate via a proposed transition state where an enamine is formed between the ketone and the proline moiety of the catalyst. Simultaneously, the sulfonamide's N-H group acts as a hydrogen bond donor, activating the aldehyde and orienting it for a stereoselective attack by the enamine. researchtrends.net This dual activation model has led to the synthesis of aldol products with excellent enantioselectivities, reaching up to 98% ee, and high yields. researchtrends.net
Other Organocatalytic Transformations (e.g., α-Aminoxylation of Carbonyl Compounds)
The utility of camphorsulfonamide derivatives extends to other organocatalytic transformations, including the α-aminoxylation of carbonyl compounds. This reaction introduces a hydroxylamine (B1172632) moiety at the α-position of a ketone or aldehyde, providing a direct route to valuable chiral α-hydroxy carbonyl compounds and their derivatives. researchtrends.netresearchgate.net
While much of the pioneering work in organocatalytic α-aminoxylation has centered on proline as the catalyst, the principles are applicable to more complex systems. researchgate.net The reaction typically involves the formation of an enamine intermediate from the carbonyl substrate and the amine-based organocatalyst. This enamine then attacks an electrophilic oxygen source, such as nitrosobenzene. The chiral environment provided by the catalyst, which can be derived from structures like camphorsulfonamide, directs the approach of the electrophile to generate the product with high enantioselectivity. researchgate.netnih.gov This strategy has been a key step in the enantioselective synthesis of important pharmaceutical compounds, including β-blockers like (S)-propranolol. researchgate.net
Mechanistic Insights and Stereochemical Control Principles
Role of the Rigid Bicyclic Camphor (B46023) Scaffold in Chirality Induction
The efficacy of (1R)-10-camphorsulfonamide and its derivatives in asymmetric synthesis is fundamentally rooted in the distinct characteristics of the camphor framework. Camphor is considered a "privileged scaffold," a naturally occurring, optically pure building block that provides a structurally rigid and well-defined chiral environment. researchgate.net This rigidity is crucial; the bicyclic system limits the conformational freedom of the molecule, which in turn allows it to present a highly organized and predictable steric environment to approaching reactants.
This fixed three-dimensional arrangement is the primary mechanism for chirality induction. By attaching this camphor scaffold to a reactive functional group (the sulfonamide), the auxiliary can steer a reaction to favor one stereochemical outcome over another. It effectively blocks one face of the reacting center, forcing a reagent to approach from the less hindered direction. This process of transferring chiral information from the auxiliary to the product is a cornerstone of its application in the synthesis of enantiomerically pure compounds, which is particularly vital in pharmaceutical development. The inherent chirality of the camphor unit, derived from the norbornane (B1196662) skeleton, makes it a reliable component of the "chiral pool" for asymmetric synthesis. core.ac.uk
Elucidation of Transition State Geometries and Reaction Pathways
Understanding the precise mechanism of stereochemical control requires detailed analysis of reaction transition states. Computational methods, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the geometries of these fleeting structures and mapping out plausible reaction pathways. researchgate.net
For instance, in reactions involving camphor-derived sulfonimines with amino acids, DFT calculations have been used to model potential transition states, helping to develop a plausible mechanism that involves zwitterionic intermediates, Strecker degradation, and water-catalyzed tautomerizations. researchgate.net These computational studies can determine the activation energies (ΔEa) for different potential pathways, identifying the most energetically favorable route and thus the most likely product. researchgate.net
In other cases, such as cycloaddition reactions, mechanistic studies aim to define the predominant geometry of the transition state. uni-koeln.de By modeling the possible conformations of key intermediates, researchers can understand how the chiral auxiliary dictates the facial selectivity of the reaction. These models reveal that the stereochemical outcome is often determined by a complex interplay of steric and electronic interactions that stabilize one transition state over all other possibilities.
Table 1: Calculated Activation Energies for Proposed Reaction Pathways
| Reaction Step | Activation Energy (ΔEa) in kcal/mol | Source |
|---|---|---|
| Conversion of intermediate 6g to 10 | 50.3 | researchgate.net |
| Conversion of intermediate 6g to 11 | Not specified, but a similar high barrier is noted. | researchgate.net |
This table illustrates how computational chemistry provides quantitative data on reaction barriers, helping to explain the observed product distribution.
Influence of Substrate and Reagent Substitution Patterns on Stereoselectivity
The degree of stereoselectivity achieved with camphorsulfonamide-based systems is highly sensitive to the substitution patterns on both the substrate and the chiral reagent itself. acs.orgarkat-usa.org Modifying these components can lead to significant variations in yield and enantiomeric excess (ee), and in some cases, can even invert the configuration of the resulting product. researchgate.netacs.org
Influence of Catalyst/Auxiliary Substitution: Systematic studies on the addition of diethylzinc (B1219324) to aldehydes have shown that the electronic properties of substituents on the camphor sulfonamide ligand dramatically influence the reaction's success. arkat-usa.org Generally, ligands bearing electron-withdrawing groups on an associated phenyl ring tend to disfavor the reaction. arkat-usa.org Conversely, in other systems, such as (salen)Mn(III) catalysts used for the oxidation of silyl (B83357) enol ethers, ligands with electron-donating groups have been shown to afford higher ee values. acs.org The position of substituents on the camphor scaffold itself is also critical. For example, in certain additions to benzaldehyde (B42025), sulfonamide catalysts with a hydroxyl group at the C2 position of the camphor ring produced the (S)-alcohol, whereas other derivatives yielded the (R)-alcohol. researchgate.net
Influence of Substrate Substitution: The structure of the substrate plays an equally important role. In the catalytic oxidation of silyl enol ethers, substrates with β-phenyl groups showed enhanced enantiofacial control, while those with α-phenyl substituents resulted in lower ee values. acs.org This demonstrates that steric interactions between the substrate and the catalyst are a primary determinant of the stereochemical outcome. acs.org The reaction's sensitivity extends to different aldehyde substrates, with aromatic aldehydes like benzaldehyde and 1-naphthaldehyde (B104281) showing good to high enantioselectivity in diethylzinc additions. arkat-usa.org
Table 2: Effect of Substrate and Ligand Substitution on Enantioselectivity
| Reaction Type | Catalyst/Ligand Substituent | Substrate | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Diethylzinc Addition | Various substituted camphor sulfonamides | Benzaldehyde | up to 83% | arkat-usa.org |
| Diethylzinc Addition | Camphor sulfonamide with (R)-C2-OH | Benzaldehyde | Not specified, but noted as best efficacy | researchgate.net |
| Diethylzinc Addition | Various camphor sulfonamides without C2-OH | Benzaldehyde | 1-69% | researchgate.net |
| Asymmetric Oxidation | (Salen)Mn(III) with electron-donating groups | Silyl enol ether | Higher ee values | acs.org |
| Asymmetric Oxidation | (Salen)Mn(III) | Silyl enol ether with β-phenyl group | High ee | acs.org |
| Asymmetric Oxidation | (Salen)Mn(III) | Silyl enol ether with α-phenyl group | Lower ee | acs.org |
This table summarizes research findings on how modifying substituents on the catalyst and substrate impacts the stereochemical efficiency of a reaction.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in Catalysis
While the rigid scaffold provides the basic steric framework for stereocontrol, weaker, non-covalent interactions are critical for the precise orientation of the substrate within the catalyst's chiral pocket. rsc.org Hydrogen bonding, in particular, often plays a decisive role in organizing the transition state assembly. rsc.orgbme.hu
In organocatalytic systems using pyrrolidine-camphorsulfonamide catalysts, the acidic sulfonamide N-H group is crucial. rsc.org It is proposed to form a key hydrogen bond with the incoming nucleophile (e.g., a nitronate anion), anchoring it in a specific orientation relative to the electrophile. This cooperative action, where one part of the catalyst activates the electrophile while another part directs the nucleophile via hydrogen bonding, is a powerful strategy for achieving high stereoselectivity. rsc.org
Furthermore, non-covalent interactions can be intramolecular, influencing the conformation of the catalyst itself. researchgate.net Crystal structure analysis of some camphor sulfonamide derivatives has revealed internal hydrogen bonds, such as between the sulfonamide group and a substituent at the C2 position. These interactions pre-organize the ligand into the specific conformation required for effective bidentate coordination to a metal center (e.g., Titanium(IV)), thereby forming a more defined and effective catalytic species. researchgate.net The cumulative effect of these weak interactions can be powerful enough to facilitate the cleavage of strong covalent bonds during the reaction. nih.gov
Investigation of Nonlinear Effects in Enantioselective Catalysis
In some catalytic systems featuring camphorsulfonamide derivatives, a phenomenon known as a nonlinear effect (NLE) is observed. researchgate.netresearchtrends.net This occurs when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst. A positive nonlinear effect, where a catalyst of low ee can generate a product of high ee, is of significant synthetic interest. researchtrends.net
A prominent example was observed in the diethylzinc addition to benzaldehyde, catalyzed by a titanium complex of a bis-sulfonamide derived from camphor. researchtrends.net This system exhibited a strong positive NLE. Mechanistic studies suggest this is due to an intramolecular inhibition mechanism. The catalyst exists as diastereomeric complexes (e.g., R,R and R,S). The less effective "mismatched" diastereomeric complex may be more stable or may be selectively inhibited, for instance, by coordination of the camphor carbonyl group to the titanium center. researchtrends.net This sequestration of the less reactive species as a more stable, inactive complex leaves the more effective "matched" catalyst to control the reaction, leading to a product with an ee value much higher than that of the ligand pool. researchtrends.net
A similar unusual nonlinear effect was reported where a catalyst with only 15% ee produced (S)-1-phenyl-1-propanol in 95% ee. researchgate.net This amplification is attributed to a significant difference in the chemical properties and reactivity of the diastereomeric dinuclear complexes formed from the catalyst and the zinc reagent. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diethylzinc |
| Benzaldehyde |
| 1-Naphthaldehyde |
| (S)-1-phenyl-1-propanol |
| Silyl enol ether |
| Titanium(IV) |
| Amino acids |
| Zwitterions |
| Pyrrolidine-camphorsulfonamide |
| Nitronate anion |
Derivatization and Structural Modifications for Enhanced Performance
N-Functionalization Strategies for the Sulfonamide Moiety
N-functionalization of the sulfonamide group in (1R)-10-camphorsulfonamide is a primary strategy to modulate its catalytic activity and selectivity. This involves the introduction of various substituents at the nitrogen atom, which can influence the steric environment around the catalytic center and introduce new functionalities for substrate interaction.
One of the key applications of N-substituted camphorsulfonamides is as chiral auxiliaries. For instance, (1S)-(+)-N,N-diisopropyl-10-camphorsulfonamide has been effectively used in the enantioselective synthesis of α-hydroxy acids. acs.orgacs.org The bulky diisopropyl groups on the sulfonamide nitrogen create a well-defined chiral pocket, directing the alkylation of enolates derived from α-hydroxy acids with high diastereoselectivity. acs.orgacs.org The process typically involves the condensation of the chiral auxiliary with an α-hydroxy acid, followed by enolate formation and alkylation, and subsequent hydrolysis to yield the enantiomerically enriched α-hydroxy acid and recover the auxiliary. acs.org
The synthesis of these N-substituted derivatives often starts from (1R)-10-camphorsulfonyl chloride, which is reacted with a primary or secondary amine. semanticscholar.org This straightforward amidation allows for the introduction of a wide array of N-substituents, from simple alkyl and aryl groups to more complex functionalized moieties. The choice of the N-substituent is crucial as it directly impacts the stereochemical outcome of the reactions in which the derivative is employed. For example, in the Morita-Baylis-Hillman reaction, N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been explored as chiral auxiliaries, where the N-substituent influences the diastereoselectivity of the adduct formation. semanticscholar.orgumich.edu
Furthermore, N-functionalization can be used to create ligands for metal-catalyzed reactions. By incorporating coordinating groups into the N-substituent, bidentate or tridentate ligands can be synthesized, which can then form well-defined metal complexes for asymmetric catalysis. This approach highlights the versatility of the camphorsulfonamide scaffold, where simple modifications to the sulfonamide nitrogen can lead to a diverse range of chiral auxiliaries and ligands with tailored properties.
Design and Synthesis of Pyrrolidine- and Piperidine-Based Camphorsulfonamide Analogues
The integration of pyrrolidine (B122466) and piperidine (B6355638) rings into the this compound framework has led to the development of highly effective bifunctional organocatalysts. These heterocyclic moieties, particularly proline and its derivatives, are well-established in organocatalysis for their ability to activate substrates through enamine or iminium ion formation. mdpi.com
Pyrrolidine-Based Analogues:
Pyrrolidine-camphorsulfonamide catalysts have demonstrated remarkable efficiency and enantioselectivity in various asymmetric transformations. A notable example is their application in the Michael addition of nitroalkanes to α,β-unsaturated aldehydes. nih.govresearchgate.netgrafiati.com These catalysts, often used at low loadings (1-2 mol%), can furnish the corresponding chiral Michael adducts in high yields and with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.netgrafiati.com The success of these catalysts is attributed to the synergistic action of the pyrrolidine nitrogen, which forms an enamine with the aldehyde, and the sulfonamide group, which acts as a hydrogen bond donor to orient the nitroalkane. nih.gov
The synthesis of these catalysts typically involves coupling (1R)-10-camphorsulfonyl chloride with a suitable pyrrolidine derivative. For instance, a pyrrolidine-camphorsulfonamide catalyst can be prepared from (S)-proline, highlighting the modular nature of these systems. researchgate.net
Piperidine-Based Analogues:
Similar to pyrrolidines, piperidine-containing camphorsulfonamide derivatives have also been synthesized and evaluated as organocatalysts. kupaigroup.comresearchgate.netresearchgate.net The synthesis of a piperidine-based camphorsulfonamide can be achieved by the reduction of its pyridine (B92270) precursor. researchgate.netsemanticscholar.org These catalysts have been employed in Michael addition reactions, although in some cases, they have shown lower enantioselectivity compared to their pyrrolidine counterparts, yielding racemic or near-racemic products but with excellent yields. researchgate.net
The design of these analogues often aims to create bifunctional catalysts where the piperidine nitrogen acts as a basic site to deprotonate the nucleophile, while the camphorsulfonamide moiety provides a chiral environment and can engage in hydrogen bonding interactions. The interplay between these two functional groups is critical for achieving high catalytic activity and stereocontrol.
Below is a table summarizing the application of these analogues in Michael additions:
| Catalyst Type | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Pyrrolidine-camphorsulfonamide | Nitroalkanes + α,β-unsaturated aldehydes | Chiral Michael adducts | Good | Up to 99% | nih.govresearchgate.net |
| Piperidine-camphorsulfonamide | Pentane-2,4-dione + β-nitrostyrene | Michael adduct | Up to 89% | Racemic | researchgate.net |
| Pyridine-camphorsulfonamide | Pentane-2,4-dione + β-nitrostyrene | Michael adduct | Up to 51% | Up to 18% (S) | researchgate.netresearchgate.net |
Development of Hybrid Chiral Ligands and Catalysts (e.g., Quinoline-Camphorsulfonamide Systems)
The development of hybrid chiral ligands that combine the rigid camphorsulfonamide scaffold with other privileged catalytic motifs, such as quinoline (B57606), has emerged as a powerful strategy in asymmetric catalysis. thieme-connect.comthieme-connect.comosti.gov These hybrid systems aim to create synergistic effects between the two components, leading to enhanced catalytic performance in terms of activity, selectivity, and substrate scope.
Quinoline-Camphorsulfonamide Ligands:
Quinoline moieties are widely used in catalysis due to their ability to coordinate to metal centers and their tunable electronic and steric properties. thieme-connect.com When integrated with a camphorsulfonamide unit, the resulting hybrid ligands can act as highly effective controllers of stereochemistry in metal-catalyzed reactions.
The synthesis of these hybrid ligands often involves a multi-step sequence. A common approach is the Friedländer annulation, where a camphorsulfonamide-containing intermediate is reacted to construct the quinoline ring system. thieme-connect.comthieme-connect.com For example, camphor (B46023) sulfonamide-based quinoline ligands have been synthesized and successfully applied in the enantioselective addition of organozinc reagents to aldehydes. osti.govresearchgate.netorcid.org In these reactions, the quinoline nitrogen and the sulfonamide oxygen can coordinate to the metal center, creating a well-defined chiral environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde.
The application of these hybrid systems has been particularly successful in the addition of diethylzinc (B1219324) and phenylacetylene (B144264) to aldehydes, achieving high yields and enantioselectivities. researchgate.netnih.gov This underscores the potential of combining different catalytic motifs to create novel and highly effective chiral ligands and catalysts.
Strategies for Constructing Bidentate and Multifunctional Camphorsulfonamide Derivatives
The development of bidentate and multifunctional camphorsulfonamide derivatives has been a key strategy to enhance their performance as chiral ligands in asymmetric catalysis. researchgate.netthieme-connect.com By introducing additional coordinating sites, these ligands can form more stable and well-defined complexes with metal centers, leading to improved stereocontrol. researchtrends.net
Bidentate Ligands:
A common approach to creating bidentate camphorsulfonamide ligands is to introduce a second coordinating group, such as a hydroxyl, amino, or phosphino (B1201336) group, into the molecule. researchtrends.net For example, bis(hydroxysulfonamides) derived from (+)-camphorsulfonyl chloride and various diamines have been synthesized and used as ligands in the titanium-alkoxide-promoted enantioselective addition of diethylzinc to aldehydes. researchgate.net The two sulfonamide groups can coordinate to the titanium center, creating a C2-symmetric chiral environment that effectively induces enantioselectivity. researchgate.net
Multifunctional Ligands:
Beyond bidentate systems, multifunctional camphorsulfonamide derivatives have been designed to incorporate additional functionalities that can participate in the catalytic cycle. For instance, tripodal ligands based on a central nitrogen atom bearing two methylbenzimidazolyl groups and a camphorsulfonamide moiety have been synthesized. rsc.org In these systems, the camphorsulfonamide can act as a chiral directing group, while the benzimidazole (B57391) units provide strong coordination sites for a metal ion. Interestingly, the coordination mode of such ligands can be controlled by the reaction conditions, with the sulfonamide group exhibiting weaker coordinating ability compared to other donor groups. rsc.org
The construction of these complex ligands often requires multi-step synthetic sequences, but the resulting derivatives can offer unique catalytic properties that are not achievable with simpler monofunctional ligands. By strategically combining the chiral camphorsulfonamide scaffold with other functional groups, it is possible to create highly tailored ligands for a wide range of asymmetric transformations.
Recovery, Recycling, and Sustainable Methodologies
Methodologies for Chiral Auxiliary Recovery and Reuse
The economic and environmental viability of using chiral auxiliaries in large-scale synthesis is heavily dependent on the ability to efficiently recover and reuse them. numberanalytics.com For (1R)-10-Camphorsulfonamide and its derivatives, such as Oppolzer's camphorsultam, several recovery strategies have been developed. These methods typically involve cleavage of the auxiliary from the product, followed by purification for subsequent use. numberanalytics.com
Standard recovery protocols often involve hydrolysis or other chemical cleavage methods. However, these methods can sometimes lead to the degradation of the auxiliary, making high-level recycling challenging. oup.com For instance, hydrogen peroxide-mediated hydrolysis has been shown to result in the formation of byproducts, hindering the efficient recovery of the chiral auxiliary. oup.com
To address these challenges, research has focused on developing more benign and efficient recovery processes. One notable approach involves the use of an Amberlyst 15 ion-exchange resin in toluene (B28343). This method facilitates the conversion of (+)-(1S)-camphorsulfonamide to camphorsulfonyl imine, which can then be further processed. google.com Another strategy employs aqueous ammonia (B1221849) in a water-immiscible solvent for the amidation of camphorsulfonyl chloride, which can inhibit hydrolysis and reduce the amount of ammonia required. google.com
| Method | Auxiliary Derivative | Recovery Yield | Key Features | Reference |
| Hydrogen Peroxide Hydrolysis | Camphorsultam | Unsatisfactory | Potential for auxiliary degradation and byproduct formation. | oup.com |
| Ion-Exchange Resin | (+)-(1S)-Camphorsulfonamide | Not specified | Facilitates conversion to camphorsulfonyl imine. | google.com |
| Aqueous Ammonia in Immiscible Solvent | Camphorsulfonamide | Not specified | Inhibits hydrolysis and reduces reagent usage. | google.com |
| Continuous Flow with Liquid-Liquid Separation | Oppolzer's Sultam | 71-79% (crude) | Automated, telescoped process with real-time recycling. | rsc.orgnih.govresearchgate.net |
This table provides a summary of different methodologies developed for the recovery and reuse of camphorsulfonamide-based chiral auxiliaries, highlighting the yields and key characteristics of each process.
Membrane-Supported Catalyst Separation and Nanofiltration Techniques
Organic solvent nanofiltration (OSN) has emerged as a promising technology for enhancing the sustainability of chemical processes by enabling the separation of molecules in organic solvents with reduced energy consumption. acs.orgnih.gov This technique is particularly valuable for the recovery of homogeneous catalysts and chiral auxiliaries from reaction mixtures. acs.orgnih.gov The principle of OSN relies on the size difference between the molecules to be separated; a membrane with an appropriate molecular weight cut-off (MWCO) allows the solvent and smaller molecules (like the product) to pass through while retaining the larger catalyst or auxiliary. acs.org
In the context of this compound, OSN has been successfully applied to recover organocatalysts derived from it. For example, pyridine-based camphorsulfonamide organocatalysts used in Michael addition reactions have been effectively recovered using this technique. researchgate.netsemanticscholar.org The efficiency of the separation is often dependent on the molecular weight of the catalyst, and in some cases, molecular weight enlargement of the catalyst is necessary to achieve high retention by the membrane. researchgate.net
Studies have demonstrated the potential of OSN in various pharmaceutical applications, including the concentration of active pharmaceutical ingredients (APIs) and the recovery of high-value compounds from dilute solutions. nih.gov For instance, a two-stage nanofiltration system has been used to achieve a high recovery rate of certain compounds. nih.gov The selection of the membrane is crucial for the success of the separation, with factors like solvent stability and rejection characteristics being of prime importance. acs.orgacs.org
| Application | Catalyst/Auxiliary | Membrane Type | Key Findings | Reference |
| Michael Addition | Pyridine-based camphorsulfonamide organocatalysts | Not specified | Successful recovery of the organocatalyst. | researchgate.netsemanticscholar.org |
| General Catalyst Recovery | Polymer-enlarged chiral oxazaborolidine catalysts | Koch MPF-50 | 98% catalyst rejection in methanol. | acs.org |
| API Concentration | Various APIs | DuraMem™ 200, Polyimide membranes | High rejection rates (>95%) and long-term stability. | nih.gov |
This table illustrates the use of organic solvent nanofiltration for the recovery of camphorsulfonamide-based catalysts and related applications, detailing the types of membranes used and the key outcomes of the separation processes.
Development of Continuous Flow and Green Chemistry Approaches for Camphorsulfonamide-Mediated Reactions
The integration of continuous flow technology and green chemistry principles offers a powerful approach to developing more sustainable and efficient chemical syntheses. Continuous flow processes can significantly reduce reaction times, improve safety, and facilitate automation, including the in-line purification and recycling of reagents. nih.gov
Furthermore, green chemistry principles are being applied to reactions involving this compound. For example, the use of palladium complexes of isothiazoles as catalysts for cross-coupling reactions in aqueous media represents a move towards more environmentally benign solvent systems. researchgate.net Electrosynthesis is another sustainable approach, as demonstrated by the efficient and sustainable iodide-mediated electrochemical synthesis of N-sulfonyl iminophosphoranes from phosphines and sulfonamides, including a chiral derivative from (1S)-10-camphorsulfonamide. nih.govacs.orgsemanticscholar.org This electrochemical method features low amounts of supporting electrolytes, inexpensive electrode materials, and the potential for recycling the electrolyte, making it suitable for large-scale production. nih.govacs.orgsemanticscholar.org
| Approach | Reaction Type | Key Features | Sustainability Benefits | Reference |
| Continuous Flow Synthesis | Asymmetric Hydrogenation | Telescoped process, automated auxiliary recycling. | >100-fold reduction in reaction time, sub-stoichiometric auxiliary use. | rsc.orgnih.gov |
| Aqueous Media Catalysis | Cross-Coupling Reactions | Use of palladium complexes of isothiazoles. | Reduced reliance on organic solvents. | researchgate.net |
| Electrosynthesis | N-Sulfonyl Iminophosphorane Synthesis | Iodide-mediated, low electrolyte concentration. | High conversion rates, recyclable electrolyte, reduced waste. | nih.govacs.orgsemanticscholar.org |
| Atom Economy Cycloisomerisations | Platinum(II)-catalyzed reactions | Isomerisations with perfect atom economy. | All atoms of the starting material are incorporated into the product. | beilstein-journals.org |
This table summarizes various green chemistry approaches that have been developed for reactions involving this compound and its derivatives, highlighting the key features and sustainability advantages of each method.
Advanced Characterization and Analytical Techniques in Research
Chiral Chromatography for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of products synthesized using (1R)-10-camphorsulfonamide. This method allows for the separation and quantification of enantiomers, providing crucial data on the effectiveness of the asymmetric induction. oup.comcsfarmacie.cz
In a notable application, the enantiomeric ratios of Michael adducts, synthesized using organocatalysts derived from camphorsulfonamide, were determined by chiral HPLC. semanticscholar.orgbme.hu The analysis utilized a reversed-phase column and a UV detector to distinguish between the (R) and (S) enantiomers. semanticscholar.orgbme.hu Similarly, chiral HPLC has been instrumental in resolving enantiomers of various compounds, including pesticides and anticonvulsants, by first derivatizing them with chiral agents like (1R)-(+)-camphor-10-sulfonyl chloride to form diastereomers that can be readily separated. researchgate.net
The choice of the chiral stationary phase (CSP) is critical for successful separation. Polysaccharide-based chiral columns are frequently used for the separation of a wide range of enantiomers. oup.com For instance, the separation of (R)-10-camphorsulfonamide and its (S)-enantiomer has been successfully achieved using such columns. oup.comoup.com The mobile phase composition, often a mixture of alkanes and alcohols, is optimized to achieve the best resolution. oup.com In some cases, a post-column reagent is added to enhance detection by mass spectrometry (MS). oup.comoup.com
Table 1: Chiral HPLC Conditions for Enantiomeric Separation
| Analyte | Chiral Stationary Phase | Mobile Phase | Detector | Retention Times | Reference |
| Michael Adduct | Phenomonex Lux Cellulose-3 | CH3CN / 20 mM NH4OAc in H2O = 40/60 | UV (222 nm) | (R)-enantiomer: 11.9 min, (S)-enantiomer: 14.2 min | semanticscholar.orgbme.hu |
| (R)- and (S)-10-Camphorsulfonamide | Polysaccharide-based | Not specified | MS | Not specified | oup.comoup.com |
| 1-((3-chlorophenyl)(phenyl)methyl) urea | Agilent Ultron ES-Pepsin and ES-OVM-C | Not specified | Not specified | Not specified | researchgate.net |
Spectroscopic and Diffraction Methods for Stereochemical Analysis
Beyond determining enantiomeric purity, detailed stereochemical analysis of products and intermediates is crucial. X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. numberanalytics.com
X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, thereby confirming the absolute stereochemistry of products derived from this compound. libretexts.orgwikipedia.org The process involves growing a single crystal of the compound, which can be the rate-limiting step, followed by data collection and structure refinement. nih.gov The absolute configuration of the (1S)-enantiomer of 10-camphorsulfonamide itself has been confirmed using X-ray crystallography. For enantiomerically pure compounds, the Flack parameter, derived from the crystallographic data, should be close to zero for the correct absolute configuration. nih.gov
Advanced NMR Spectroscopy: NMR spectroscopy is a versatile tool for identifying diastereomers, which are often formed when a chiral auxiliary like this compound is used. numberanalytics.com Diastereomers exhibit different chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification. numberanalytics.comiranchembook.ir
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly insightful. longdom.org COSY reveals proton-proton connectivities, providing information about the relative stereochemistry of a molecule. longdom.org By comparing the COSY spectra of different diastereomers, researchers can identify distinct correlation patterns that arise from their unique spatial arrangements. longdom.org For more complex analyses, including the confirmation of absolute stereochemistry, COSY can be used in conjunction with other NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). longdom.org In some cases, 2D Exchange Spectroscopy (EXSY) and variable temperature NMR studies are necessary to understand the behavior of equilibrating rotamers of diastereomers, which is essential for accurate determination of diastereomeric excess. nih.gov
Application of Other Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
A suite of other advanced analytical techniques is employed to monitor reactions and characterize products in syntheses involving this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is used for monitoring the progress of reactions and for the characterization of products. semanticscholar.org It provides information on the molecular weight of the compounds present in a reaction mixture. When coupled with a chiral column, LC-MS becomes a powerful tool for the simultaneous separation and identification of enantiomers. oup.com Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the polarity of the analytes. oup.com
Proton Nuclear Magnetic Resonance (¹H NMR) for Reaction Monitoring: The progress of a reaction can be monitored quantitatively by taking ¹H NMR spectra at different time points. uni-koeln.de This allows for the determination of the concentration of reactants and products over time, providing valuable kinetic data. uni-koeln.de
Gel Permeation Chromatography (GPC): For polymeric materials synthesized using or incorporating derivatives of this compound, GPC is used to determine the molecular weight distribution of the polymer. nih.gov
Future Perspectives and Emerging Research Directions
Exploration of Novel Reaction Architectures and Substrate Classes
The versatility of (1R)-10-camphorsulfonamide as a chiral auxiliary and catalyst is far from fully exploited. Future efforts will likely focus on designing new reaction pathways and expanding the range of molecules that can be synthesized with high stereocontrol.
Researchers are actively exploring the use of this compound derivatives in a variety of chemical transformations. Recent studies have shown its potential in multicomponent reactions, such as the acid-catalyzed oxy-aminomethylation of styrenes to produce 1,3-oxazinanes, albeit with modest diastereoselectivity in initial trials. acs.org Further optimization of these and other multicomponent reactions could provide efficient routes to complex heterocyclic structures.
The development of new catalyst systems incorporating the camphorsulfonamide motif is another promising avenue. For instance, pyrrolidine (B122466)–camphorsulfonamide catalysts have demonstrated enhanced performance in the conjugate addition of nitroalkanes to electron-poor alkenes. rsc.orgrsc.org The acidic sulfonamide NH group is believed to play a crucial role in these reactions through hydrogen bonding. rsc.orgrsc.org Additionally, new chiral sulfonamides derived from (+)-camphor are being synthesized and tested for their catalytic activity in reactions like the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). researchgate.net
The expansion of substrate scope is also a key area of investigation. While this compound has been successfully employed in the synthesis of α-hydroxy acids, its application to a broader range of substrate classes remains an active area of research. acs.org This includes exploring its effectiveness with different types of olefins, carbonyl compounds, and other prochiral starting materials.
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The integration of this compound chemistry with automated synthesis and high-throughput screening (HTS) platforms has the potential to dramatically accelerate the discovery of new catalysts and stereoselective transformations.
Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives with diverse structural modifications. researchgate.net This allows for a more systematic exploration of the relationship between catalyst structure and performance. For example, automated systems can facilitate the synthesis of various N-substituted camphorsulfonamides, which can then be screened for their efficacy in different asymmetric reactions. researchgate.net
High-throughput screening techniques enable the rapid evaluation of these catalyst libraries, identifying promising candidates for further optimization. nih.gov HTS assays can be designed to monitor various reaction outcomes, including yield, enantiomeric excess, and diastereoselectivity. nih.govbiorxiv.org This data-rich approach allows for the efficient identification of optimal catalysts and reaction conditions for a given transformation. The development of HTS capabilities, even in highly specialized environments like BSL-4 biocontainment, showcases the potential for rapid discovery of novel compounds, including those derived from sulfonamides. nih.gov
The combination of automated synthesis and HTS is particularly powerful for tackling complex optimization problems, such as finding the ideal ligand, solvent, and temperature for a specific camphorsulfonamide-catalyzed reaction. acs.org This synergy is expected to play a crucial role in unlocking the full potential of this versatile chiral auxiliary.
Computational Design and Prediction of New Camphorsulfonamide-Based Catalysts and Auxiliaries
Computational chemistry is emerging as an indispensable tool for the rational design and prediction of new and improved this compound-based catalysts and auxiliaries. By leveraging molecular modeling and theoretical calculations, researchers can gain deeper insights into the mechanisms of stereoselection and proactively design more effective chiral inductors.
Density Functional Theory (DFT) calculations are being employed to elucidate the transition states of camphorsulfonamide-mediated reactions, providing a theoretical basis for observed stereochemical outcomes. core.ac.uk These computational studies can help to identify the key interactions between the chiral auxiliary, substrates, and reagents that govern the enantioselectivity of a reaction. For example, computational models have been used to understand the role of the sulfonamide NH group in hydrogen bonding interactions. rsc.orgrsc.org
Pharmacophore-based and structure-based virtual screening approaches are also being utilized to discover novel applications for camphorsulfonamide derivatives, such as their potential as CXCR3 antagonists. acs.org These computational methods can screen large virtual libraries of compounds to identify those with the desired binding properties for a specific biological target.
Furthermore, computational design can be used to create entirely new catalysts based on the camphorsulfonamide scaffold. rsc.org By systematically modifying the structure of the auxiliary in silico and evaluating the predicted impact on catalytic activity and selectivity, researchers can prioritize the synthesis of the most promising candidates. This approach has the potential to significantly reduce the experimental effort required to develop next-generation catalysts. The use of molecular dynamics simulations can also aid in understanding the behavior of these chiral molecules in different solvent systems, which is crucial for designing effective catalytic processes. core.ac.uk
Development of Industrial-Scale Processes for Key Transformations
A significant future direction for this compound is the development of robust and scalable industrial processes for key asymmetric transformations. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, so does the need for efficient and cost-effective manufacturing methods.
The transition from laboratory-scale synthesis to industrial production presents several challenges, including catalyst stability, recovery, and reuse. Research into the recovery of organocatalysts using techniques like organic solvent nanofiltration is becoming increasingly important for creating sustainable and economical processes. acs.orgmdpi.com
The development of continuous-flow reactors for camphorsulfonamide-mediated reactions is a promising strategy for improving scalability and safety. Continuous-flow systems offer precise control over reaction parameters, enhanced heat and mass transfer, and the potential for integration with in-line purification techniques.
Moreover, the application of this compound in the synthesis of high-value products, such as pharmaceutical intermediates, will drive the development of dedicated industrial processes. researchgate.net For example, its use as a chiral auxiliary in the synthesis of precursors for proton pump inhibitors and anticancer agents highlights its industrial relevance. The efficient electrosynthesis of N-sulfonyl iminophosphoranes from enantiopure (1S)-10-camphorsulfonamide on a larger scale demonstrates the feasibility of developing industrial electrochemical methods for producing chiral intermediates. semanticscholar.orgacs.org
The following table provides an overview of emerging research areas and their potential impact on the application of this compound.
| Research Area | Focus | Potential Impact |
| Novel Reaction Architectures | Development of new multicomponent reactions and expansion of substrate scope. acs.org | Increased efficiency and access to complex molecular structures. |
| Automated Synthesis | Rapid generation of diverse camphorsulfonamide derivative libraries. researchgate.net | Accelerated discovery of new and improved catalysts. |
| High-Throughput Screening | Fast and efficient evaluation of catalyst performance. nih.govbiorxiv.org | Optimization of reaction conditions and identification of lead catalysts. |
| Computational Design | In silico modeling and prediction of catalyst behavior. rsc.orgrsc.orgcore.ac.ukacs.org | Rational design of highly selective and active catalysts. |
| Industrial-Scale Processes | Development of scalable and sustainable manufacturing methods. acs.orgsemanticscholar.orgacs.org | Cost-effective production of enantiomerically pure compounds. |
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
Q. What controls are essential when studying the compound’s metabolic stability in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
